Home > Products > Building Blocks P5119 > (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid
(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid - 1334216-21-5

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Catalog Number: EVT-1685440
CAS Number: 1334216-21-5
Molecular Formula: C13H20BNO3
Molecular Weight: 249.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SB02055

  • Compound Description: SB02055 is a DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid derivative, specifically (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid. This compound was designed as a Fibroblast activation protein (FAP)-targeted ligand for potential use in cancer imaging and therapy. In preclinical studies, the 68Ga-complex of SB02055 exhibited moderate FAP binding affinity (IC50 = 0.41 ± 0.06 nM) but showed nominal tumor uptake in mice. []
  • Relevance: SB02055 shares a core (R)-pyrrolidin-2-yl-boronic acid structure with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Additionally, both compounds feature an extended linker incorporating a nitrogen-containing heterocycle, highlighting their development as potential targeting ligands. []

SB04028

  • Compound Description: SB04028 is another DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid derivative, with the full name (R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid. Similar to SB02055, it was developed as an FAP-targeted ligand for cancer imaging. Preclinical evaluations showed [68Ga]Ga-SB04028 displayed higher tumor uptake and better tumor-to-organ ratios compared to SB02055 and a reference compound, PNT6555, indicating its potential as a promising radiopharmaceutical for cancer imaging. []
  • Relevance: SB04028 demonstrates significant structural similarity to (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, featuring both the (R)-pyrrolidin-2-yl-boronic acid core and a similar linker containing a piperazine moiety. The structural differences between SB04028 and (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid underscore the potential for modifications to the linker region in designing targeted imaging agents. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor with promising therapeutic potential for treating idiopathic pulmonary fibrosis. It exhibits high affinity for the αvβ6 integrin (pKi = 11), a long dissociation half-life (7 h), high solubility in saline, and favorable pharmacokinetic properties for inhaled administration. []
  • Relevance: Although structurally distinct from (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, this compound shares a crucial pyrrolidine moiety within its structure. This shared feature emphasizes the importance of the pyrrolidine ring system in medicinal chemistry, particularly for targeting specific biological targets. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound is a boronic acid ester intermediate with a benzene ring. It was synthesized as part of a study investigating boronic acid ester intermediates with aromatic rings. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound, another boronic acid ester intermediate incorporating a benzene ring, was investigated alongside methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in the same study exploring boronic acid ester intermediates with aromatic rings. []
  • Relevance: Similar to the previous compound, it shares the boronic acid ester and benzene ring motif with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Interestingly, this compound also contains a pyrrolidine ring directly attached to the benzene core, unlike the propoxy linker found in (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. []

4-[3-(6/7/8-Substituted 4-Oxo-4H-chromen-3-yl)acryloyl]phenylboronic acid derivatives

  • Compound Description: This series of compounds, encompassing derivatives with various substituents at the 6/7/8 positions of the chromene ring, were designed as p53-MDM2 pathway inhibitors for potential anticancer applications. These derivatives exhibited significant cytotoxic properties against several cancer cell lines, with derivative 5b, the para-boronic acid derivative, showing particular selectivity for the colon cancer cell line HCT-116. []

(E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid

  • Compound Description: This molecule represents a novel boronic acid-based anticancer agent. It demonstrated promising activity against a range of cancer cell lines at low concentrations, comparable to the standard drug doxorubicin. []

2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives

  • Compound Description: This series of compounds, utilizing 2-(4-boronophenyl)quinoline-4-carboxylic acid as the central building block, displays aggregation-induced emission characteristics and emits fluorescence around 500 nm. These compounds can selectively recognize D-ribose, evidenced by fluorescence quenching upon binding. Notably, the compound [4-(4-{[4-(3-borono-5-methoxybenzamido)phenyl]carbamoyl}quinoline-2-yl)phenyl]boronic acid exhibited high selectivity for D-ribose, leading to an 83% fluorescence quenching upon interaction. []
  • Relevance: These derivatives share a boronic acid-functionalized aromatic scaffold with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. The presence of a quinoline ring system in these derivatives, compared to the phenyl ring in (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, illustrates how modifications to the aromatic core can influence photophysical properties and carbohydrate recognition abilities. []

N-[4-(2,5-Dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide (2)

  • Compound Description: This compound, a nimesulide derivative, is one of three investigated for their crystal structures and intermolecular interactions in comparison to nimesulide polymorphs. []
  • Relevance: While this compound shares a pyrrolidine ring with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, it lacks the boronic acid functionality and features a distinct phenoxyphenyl methanesulfonamide moiety. []

N-[4-(4-Methanesulfonylamino-3-phenoxy phenylsulfamoyl) phenyl] acetamide (3)

  • Compound Description: This is another nimesulide derivative, analyzed alongside compounds 2 and 4 in the same study investigating crystal structures and intermolecular interactions. []
  • Relevance: Like compound 2, it also includes a pyrrolidine ring but lacks the boronic acid group present in (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Additionally, it features a unique methanesulfonylamino-phenoxy phenylsulfamoyl acetamide moiety, differentiating it from (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. []

4-(4-Methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid (4)

  • Compound Description: This nimesulide derivative, the third in the series studied alongside compounds 2 and 3, also lacks the boronic acid functionality. It features a distinct 4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl-butanoic acid moiety, further distinguishing it from (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. []
  • Relevance: Although it contains a pyrrolidine ring like (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, it lacks the boronic acid functionality and features a distinct 4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl-butanoic acid moiety. []

E6446

  • Compound Description: E6446 (6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole) is a potent inhibitor of Toll-like receptors (TLRs) 7 and 9. It acts by accumulating in intracellular acidic compartments where TLR7 and 9 reside and weakly interacting with nucleic acids, thus preventing DNA-TLR9 interaction and modulating TLR signaling. E6446 has shown efficacy in suppressing immune responses, particularly in autoimmune diseases. [, , ]
  • Relevance: While E6446 does not possess a boronic acid moiety, it exhibits a strikingly similar structure to (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Both compounds feature a central phenyl ring substituted with a 3-(pyrrolidin-1-yl)propoxy group at the meta position. This structural similarity highlights the possibility of these compounds exhibiting overlapping pharmacological profiles. [, , ]
Overview

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a phenyl group, making it a versatile building block for various chemical reactions and applications.

Source

The synthesis and characterization of this compound can be traced through various chemical databases and scholarly articles. Notably, databases such as Reaxys provide extensive information on synthesis methods, physical properties, and related literature.

Classification

This compound belongs to the class of boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications, including drug development and materials science.

Synthesis Analysis

Methods

The synthesis of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid typically involves several key steps:

  1. Formation of the Boronic Acid Moiety: The boronic acid group can be introduced through reactions involving boron reagents such as boron trifluoride or trimethyl borate.
  2. Alkylation: The pyrrolidine component is synthesized via alkylation reactions with appropriate alkyl halides.
  3. Coupling Reactions: The final product is often obtained through coupling reactions between the boronic acid and the alkylated pyrrolidine derivative.

Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid can be depicted as follows:

  • Core Structure: A phenyl ring substituted with a propoxy group linked to a pyrrolidine moiety.
  • Functional Groups: The presence of a boronic acid functional group enhances its reactivity in various chemical transformations.

Data

  • Molecular Formula: C14H20BNO3
  • Molecular Weight: Approximately 253.13 g/mol
  • CAS Number: Specific identification can be obtained from chemical databases.
Chemical Reactions Analysis

Reactions

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid participates in several significant chemical reactions:

  1. Suzuki Coupling: This compound can engage in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals.
  2. Cross-Coupling Reactions: It can also be used in cross-coupling reactions with other nucleophiles to form complex organic molecules.
  3. Reversible Binding: The boronic acid group allows for reversible binding with diols, which is useful in sensor applications and drug delivery systems.

Technical details regarding reaction conditions (e.g., catalysts used, reaction times) are essential for successful outcomes.

Mechanism of Action

Process

The mechanism of action for (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid primarily involves its interactions as a boronic acid:

  1. Formation of Covalent Bonds: The boron atom forms covalent bonds with hydroxyl groups present in diols.
  2. Reversibility: This interaction is reversible, allowing for dynamic applications in biological systems where temporary binding is advantageous.

Data on kinetics and thermodynamics of these interactions would provide deeper insights into its effectiveness in various applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture due to the presence of the boron atom.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the boron atom.

Relevant data analyses include spectroscopic methods (NMR, IR) used for characterization and purity assessment.

Applications

Scientific Uses

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid has several notable applications:

  1. Drug Development: Utilized as a building block in the synthesis of pharmaceuticals due to its ability to form complex structures through coupling reactions.
  2. Sensor Technology: Its reversible binding properties make it suitable for developing sensors that detect glucose levels or other biomolecules.
  3. Materials Science: Employed in creating advanced materials with tailored properties for specific applications such as electronics or catalysis.

Properties

CAS Number

1334216-21-5

Product Name

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

IUPAC Name

[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2

InChI Key

OZXMHNLBJHUVMP-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.